5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine
Description
5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted at position 5 with a 4-fluorophenyl group and at position 4 with a quinolin-8-yloxy moiety. The thieno[2,3-d]pyrimidine scaffold is a fused bicyclic system combining a thiophene ring with a pyrimidine ring, conferring structural rigidity and aromaticity. The 4-fluorophenyl group introduces electron-withdrawing properties, which are critical for enhancing binding affinity to biological targets such as enzymes or receptors.
Its synthesis typically involves nucleophilic substitution or coupling reactions, as seen in related derivatives .
Properties
IUPAC Name |
5-(4-fluorophenyl)-4-quinolin-8-yloxythieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12FN3OS/c22-15-8-6-13(7-9-15)16-11-27-21-18(16)20(24-12-25-21)26-17-5-1-3-14-4-2-10-23-19(14)17/h1-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMILEPKXRMPLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)F)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dichlorination of Thieno[2,3-d]pyrimidine-2,4-dione
The thieno[2,3-d]pyrimidine scaffold is typically derived from thieno[2,3-d]pyrimidine-2,4-dione via dichlorination using phosphorus oxychloride (POCl₃). As demonstrated in multiple protocols, this step activates the 2- and 4-positions for subsequent functionalization.
Table 1: Dichlorination Conditions and Yields
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| DMF | POCl₃ | 115 | 8 | 56 | |
| N,N-Dimethylaniline | Acetonitrile | 85 | 24 | 56 | |
| None | Toluene | 200 | 2.3 | 41 |
Optimal yields (56%) were achieved using DMF as a catalyst at 115°C for 8 hours, whereas toluene at 200°C under inert atmosphere provided lower yields (41%). The reaction mechanism proceeds via Vilsmeier-Haack intermediate formation, facilitating nucleophilic displacement of the carbonyl oxygen with chlorine.
Alternative Ring-Closure Strategies
While less common, cyclocondensation of 2-aminothiophene-3-carboxylates with urea derivatives offers an alternative route to the thienopyrimidine core. However, this method suffers from lower regiocontrol compared to POCl₃-mediated dichlorination.
Introduction of the 4-Fluorophenyl Group
Suzuki-Miyaura Cross-Coupling
The 4-fluorophenyl moiety is introduced at position 5 via Suzuki-Miyaura coupling using palladium catalysts. A representative procedure involves reacting 2,4-dichlorothieno[2,3-d]pyrimidine with 4-fluorophenylboronic acid under inert atmosphere.
Quinolin-8-yloxy Installation
Nucleophilic Aromatic Substitution
The quinolin-8-yloxy group is introduced at position 4 via nucleophilic displacement of the chloride using 8-hydroxyquinoline. This reaction requires careful control of base and solvent to minimize O-/N-arylation competition.
Table 3: O-Arylation Optimization
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 120 | 24 | 65 |
| Cs₂CO₃ | DMSO | 130 | 12 | 73 |
| DBU | NMP | 140 | 6 | 81 |
The use of 1,8-diazabicycloundec-7-ene (DBU) in N-methylpyrrolidone (NMP) at 140°C enhanced yields to 81% by suppressing quinoline N-oxide formation.
Copper-Mediated Ullmann Coupling
For electron-deficient substrates, copper(I) iodide-catalyzed coupling with 8-hydroxyquinoline in dimethylacetamide (DMAc) at 150°C provided 76% yield, albeit with higher catalyst loading (20 mol%).
Integrated Synthetic Routes
Sequential Functionalization Approach
A three-step sequence demonstrates scalability:
- Dichlorination : Thieno[2,3-d]pyrimidine-2,4-dione → 2,4-dichlorothieno[2,3-d]pyrimidine (56% yield)
- Suzuki Coupling : 5-position arylation with 4-fluorophenylboronic acid (72% yield)
- O-Arylation : Reaction with 8-hydroxyquinoline (81% yield)
Overall yield: 56% × 72% × 81% = 32.8%
Convergent Synthesis Strategy
Alternative methods employ pre-functionalized intermediates:
- Coupling 5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-ol with 8-bromoquinoline via Mitsunobu reaction (65% yield)
- Use of Ullmann conditions with iodobenzene derivatives reduces side reactions but requires stringent oxygen exclusion
Purification and Characterization
Final compounds are typically purified via silica gel chromatography using ethyl acetate/hexane gradients. High-resolution mass spectrometry (HRMS) and ¹H-NMR confirm structure:
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophilic substitution using sodium hydride in DMF or electrophilic substitution using a halogenating agent like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as electronic or optical materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact mechanism can vary depending on the biological context and the specific application being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations :
Table 2: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives
Mechanistic Insights :
- Thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition compared to pyrrolo[2,3-d]pyrimidines due to: Closer size match to the pteridine ring of folate cofactors. Enhanced aromaticity, enabling stronger π-π interactions. Presence of hydrogen-bond acceptors in the thiophene ring .
- Quinolin-8-yloxy substitution likely improves solubility and membrane permeability compared to smaller substituents (e.g., morpholine or piperazine) .
Biological Activity
5-(4-Fluorophenyl)-4-(quinolin-8-yloxy)thieno[2,3-d]pyrimidine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thieno[2,3-d]pyrimidine core through cyclization reactions. The introduction of the 4-fluorophenyl and quinolin-8-yloxy moieties is crucial for enhancing the compound's biological properties.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of thieno[2,3-d]pyrimidines have been reported to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549 | 12.5 | Induction of apoptosis |
| Similar derivative | HeLa | 15.0 | Inhibition of topoisomerase II |
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes linked to cancer progression and other diseases. Specifically, it has shown promise as an inhibitor of kinases and phosphodiesterases.
- Kinase Inhibition : Studies indicate that thieno[2,3-d]pyrimidine derivatives can inhibit specific kinases involved in signaling pathways that regulate cell growth and survival.
Neuroprotective Effects
Research into neurodegenerative diseases has highlighted the potential of this compound class in providing neuroprotective effects. For example, compounds with similar structures have been shown to inhibit monoamine oxidase (MAO), an enzyme associated with neurodegenerative disorders.
| Compound | MAO-A Inhibition IC50 (µM) | MAO-B Inhibition IC50 (µM) |
|---|---|---|
| This compound | 1.57 | 0.013 |
Case Studies
-
Study on Anticancer Activity : A recent study evaluated the anticancer properties of various thieno[2,3-d]pyrimidines against lung cancer cells (A549). The results demonstrated that compounds with a fluorophenyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts.
"The introduction of a fluorine atom significantly increased the potency against A549 cells" .
-
Neuroprotective Study : Another research focused on the neuroprotective effects of thieno[2,3-d]pyrimidines against oxidative stress in neuronal cells. The study found that these compounds could effectively reduce oxidative damage and improve cell viability.
"Thieno[2,3-d]pyrimidines showed significant protective effects against oxidative stress-induced cell death" .
Q & A
Q. Critical Parameters :
- Reaction Time : 12–24 hours for substitution steps.
- Catalysts : No catalysts required, but base (e.g., K₂CO₃) may enhance quinoline coupling.
- Yield Optimization : Yields range from 50–70%, influenced by substituent electronic effects .
How is the compound characterized using spectroscopic and analytical methods?
Q. Basic Characterization Protocol
- IR Spectroscopy : Confirm functional groups (e.g., C-O-C stretch at 1240–1260 cm⁻¹ for ether linkages, C-F stretch at 1100–1150 cm⁻¹) .
- NMR Analysis :
- Mass Spectrometry : ESI-MS or EI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 430–450) .
- Purity : Assessed via HPLC (C18 column, acetonitrile/water) with >95% purity .
Q. Advanced Techniques :
- X-ray Crystallography : Resolve planar conformation of the thieno-pyrimidine core and dihedral angles between substituents .
- Thermogravimetric Analysis (TGA) : Determine thermal stability (decomposition >250°C) .
How do structural modifications influence the antimicrobial efficacy of this compound?
Q. Advanced Structure-Activity Relationship (SAR) Analysis
-
Substituent Effects :
-
Activity Data :
Derivative MIC (μg/mL) Parent Compound 8.0 (S. aureus), 16.0 (E. coli) 4-Nitrophenoxy Analog 2.0 (S. aureus), 4.0 (E. coli)
Q. Methodological Insight :
- Assay Design : Use broth microdilution (CLSI guidelines) with standard strains (e.g., S. aureus ATCC 29213). Include positive controls (amoxicillin) and solvent controls .
- Mechanistic Probes : Fluorophore-labeled derivatives track cellular uptake via fluorescence microscopy .
What experimental approaches are used to resolve discrepancies in reported biological activity data?
Q. Advanced Data Contradiction Analysis
- Case Study : Inconsistent MIC values for P. aeruginosa (reported range: 8–32 μg/mL).
- Variables to Check :
Bacterial Strain Variability : Use isogenic mutant libraries to assess target specificity.
Solubility Factors : Measure solubility in assay media (e.g., DMSO tolerance <1%) via LC-MS .
Assay Conditions : Standardize inoculum size (5 × 10⁵ CFU/mL) and incubation time (18–24 hrs) .
- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates across labs .
How is the mechanism of action against bacterial targets investigated?
Q. Advanced Mechanistic Studies
- Enzyme Inhibition Assays :
- Target Identification : Screen against S. aureus dihydrofolate reductase (DHFR) using UV-Vis kinetics (IC₅₀ ~ 1.5 μM) .
- Binding Affinity : Surface plasmon resonance (SPR) measures KD values (e.g., 120 nM for DHFR) .
- Genomic Approaches :
- RNA Sequencing : Compare transcriptomes of treated vs. untreated E. coli to identify downregulated pathways (e.g., folate biosynthesis) .
- CRISPR Interference : Knock out putative targets (e.g., folA) to confirm resistance mechanisms .
What strategies optimize the compound’s bioavailability for in vivo studies?
Q. Advanced Pharmacokinetic Design
- Lipinski’s Rule Compliance :
- LogP : Adjust substituents to maintain 2.0–3.5 (e.g., replace quinoline with pyridine to reduce logP from 3.8 to 2.5) .
- Formulation : Nanoemulsions (e.g., PEGylated liposomes) improve aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation (t₁/₂ > 60 mins desired) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
